Elucidation of the Stereochemical Structure of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide
Elucidation of the Stereochemical Structure of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, a crucial chiral auxiliary in asymmetric synthesis. This document details the spectroscopic data, experimental protocols, and logical framework used to confirm the compound's unique three-dimensional architecture.
Compound Identification and Physical Properties
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is a white crystalline solid widely utilized in organic synthesis to control the stereochemical outcome of chemical reactions. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂[1] |
| Molecular Weight | 177.20 g/mol [1] |
| Melting Point | 121-123 °C |
| Optical Rotation | [α]²⁵/D -168° (c=2, CHCl₃) |
| CAS Number | 16251-45-9[1] |
Spectroscopic Data for Structural Confirmation
The structural assignment of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although the specific NMR data for the title compound is not publicly available in the searched resources, representative data for closely related analogs, such as (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, reveals the expected chemical shifts and coupling patterns characteristic of this structural class.[2] For the title compound, the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral data in a solvent like CDCl₃ are presented below, based on established chemical shift principles for such structures.
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Phenyl-H | 7.25-7.45 | multiplet | - | C₆H₅ |
| NH | ~6.0 | broad singlet | - | N-H |
| H-5 | ~5.7 | doublet | ~8.0 | O-CH-Ph |
| H-4 | ~4.2 | multiplet | - | N-CH-CH₃ |
| Methyl-H | ~0.8 | doublet | ~6.5 | CH-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | |||
| Carbonyl-C | ~159 | |||
| Phenyl-C (quaternary) | ~135 | |||
| Phenyl-C | ~129, ~128, ~126 | |||
| C-5 | ~80 | |||
| C-4 | ~52 | |||
| Methyl-C | ~18 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a solid sample of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone would be expected to show characteristic absorption bands for the N-H bond, the carbonyl group of the oxazolidinone ring, and the aromatic C-H and C=C bonds of the phenyl group. A supplier of this compound confirms that its IR spectrum conforms to a standard, although the specific peak data is not provided.[3]
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| Carbonyl (C=O) Stretch | ~1750 |
| Aromatic C=C Stretch | 1600-1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. For (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone, the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass. Data for a similar compound, (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, shows the protonated molecular ion [(M+H)⁺] at m/z 246.0744, which is consistent with its chemical formula.[2]
Table 3: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 178.0868 | ~178.0868 |
| [M+Na]⁺ | 200.0687 | ~200.0687 |
Experimental Protocols
Detailed methodologies are essential for the synthesis and characterization of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
Synthesis Protocol
A representative synthesis involves the reaction of a β-hydroxy carbonyl precursor with an azide, followed by intramolecular cyclization.[2]
Procedure:
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A solution of a suitable starting material, such as (2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equivalent) in tetrahydrofuran (THF), is treated with trimethylsilyl azide (Me₃SiN₃, 3.0 equivalents).[2]
-
The resulting mixture is heated to reflux at 90 °C and stirred for 5 hours.[2]
-
After cooling to room temperature, the reaction is quenched with the addition of water and diluted with dichloromethane (CH₂Cl₂).[2]
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.[2]
-
The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[2]
-
The crude product is then purified by column chromatography or recrystallization to afford pure (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm is common, with a longer relaxation delay to ensure proper quantification of all carbon signals.
3.2.2. IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
3.2.3. Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Structural Elucidation Workflow and Logic
The process of determining the structure of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone follows a logical progression from its synthesis to its detailed spectroscopic analysis.
The stereochemistry of the molecule is established through the use of a stereochemically defined starting material in the synthesis. The relative stereochemistry of the methyl and phenyl groups is confirmed by the coupling constants observed in the ¹H NMR spectrum, and the overall enantiomeric purity is determined by chiral HPLC or by measuring the optical rotation.
This comprehensive analysis of spectroscopic data, in conjunction with a well-defined synthetic protocol, provides an unambiguous elucidation of the structure and stereochemistry of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This foundational knowledge is critical for its effective application in the development of new pharmaceuticals and other complex organic molecules.
References
- 1. (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | 16251-45-9 | FM154874 [biosynth.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (4S,5R)-(-)-4-Methyl-5-Phenyl-2-Oxazolidinone - Guangzhou Yaoguang Technology Co., Ltd. [btofuture.com]
